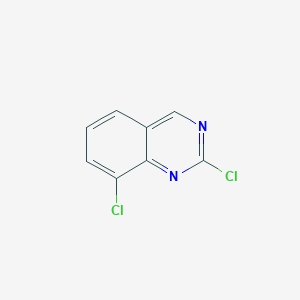

2,8-Dichloroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,8-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCHUDPERPLJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497142 | |

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67092-20-0 | |

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,8-dichloroquinazoline chemical properties

2,8-Dichloroquinazoline: A Technical Guide

Introduction: Quinazoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] The fusion of a benzene ring with a pyrimidine ring creates a scaffold that is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3][4] Halogenated quinazolines, in particular, serve as versatile intermediates in organic synthesis, allowing for the introduction of various functional groups to modulate biological activity.[5] This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound, a specific isomer with potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. Its core structure consists of a quinazoline ring substituted with chlorine atoms at positions 2 and 8. The physicochemical properties are critical for understanding its behavior in chemical reactions and biological systems.

General Properties

The fundamental identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 67092-20-0 | [6][7] |

| Molecular Formula | C₈H₄Cl₂N₂ | [6] |

| Molecular Weight | 199.04 g/mol | [6][8] |

| Purity | ≥98% | [6] |

| SMILES | ClC1=NC2=C(Cl)C=CC=C2C=N1 | [6] |

| Synonyms | 2,8-Dichloro-quinazoline | [6][8] |

Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior, such as its polarity and lipophilicity, which are crucial for drug development.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [6][8] |

| LogP (Octanol-Water Partition Coefficient) | 2.9366 - 3.1 | [6][8] |

| Hydrogen Bond Acceptors | 2 | [6][8] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 0 | [6] |

| Heavy Atom Count | 12 | [8] |

| Complexity | 165 | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound involves a multi-step process starting from commercially available precursors.

Synthesis of this compound

A reported synthetic route involves a two-step process starting from 2-amino-3-chlorobenzaldehyde.[8]

Experimental Protocol:

-

Step 1: Cyclization: 2-amino-3-chlorobenzaldehyde (1.80g, 11.60 mmol) and urea (10.45g, 174.05 mmol) are combined in a stainless steel sealed tube. The reaction mixture is heated to 180°C for 1.5 hours. After cooling to room temperature, 50 mL of water is added. The resulting solid is collected by filtration and washed sequentially with acetone (10 mL) and ethyl acetate (10 mL) to form a slurry. The solid is filtered again and dried under vacuum.

-

Step 2: Chlorination: The filter cake from the previous step is added to phosphorus oxychloride (50 mL) and refluxed for 3 hours. After cooling to room temperature, the reaction is quenched by adding it to ice water (50 mL). The pH is adjusted to 9 using solid sodium bicarbonate and sodium hydroxide. The aqueous phase is extracted with dichloromethane (3 x 20 mL). The combined organic phases are washed with saturated brine (3 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate mixture (20:1 v/v), to yield this compound as a pale yellow solid (973 mg, 42.3% yield).[8]

Caption: Figure 1: Synthesis Workflow for this compound.

Reactivity and Chemical Behavior

The reactivity of the this compound ring is dictated by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituents. While specific reactivity studies on the 2,8-dichloro isomer are not extensively documented, valuable insights can be drawn from its well-studied isomer, 2,4-dichloroquinazoline.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the quinazoline ring are susceptible to nucleophilic aromatic substitution. In di-substituted quinazolines like the 2,4-dichloro isomer, the C4 position is generally more reactive towards nucleophiles than the C2 position under mild conditions.[5][9] This regioselectivity is attributed to the electronic properties of the quinazoline ring system. Harsh reaction conditions, such as higher temperatures, are often required to substitute the chlorine at the C2 position.[9] It is plausible that this compound exhibits similar behavior, with the C2-chloro group being the primary site for nucleophilic attack, while the C8-chloro, being on the benzene ring, would be significantly less reactive towards SNAr.

References

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to 2,8-Dichloroquinazoline (CAS 67092-20-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Dichloroquinazoline is a halogenated heterocyclic compound belonging to the quinazoline family. Quinazolines are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities and as core structures in numerous approved drugs. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery and development based on the known activities of the broader quinazoline class. Due to the limited availability of specific experimental data for the 2,8-dichloro isomer in public databases, this guide also contextualizes its potential utility through the lens of related quinazoline derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 67092-20-0 | - |

| Molecular Formula | C₈H₄Cl₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 199.04 g/mol | --INVALID-LINK-- |

| Exact Mass | 197.975159 | --INVALID-LINK-- |

| XLogP3 | 3.1 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

| Heavy Atom Count | 12 | --INVALID-LINK-- |

| Complexity | 165 | --INVALID-LINK-- |

| Purity | ≥98% (Commercially available) | --INVALID-LINK-- |

| Storage Conditions | 4°C, stored under nitrogen | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-3-chlorophenyl carbaldehyde. The following is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis from 2-Amino-3-chlorophenyl carbaldehyde

Step 1: Cyclization to form 8-chloroquinazolin-2(1H)-one

-

In a stainless steel sealed tube, combine 2-amino-3-chlorophenyl carbaldehyde (1.80 g, 11.60 mmol) and urea (10.45 g, 174.05 mmol).

-

Seal the tube and heat the reaction mixture to 180°C for 1.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 50 mL of water to the reaction mixture and filter the resulting precipitate.

-

Wash the filtered solid with acetone (10 mL) and then with ethyl acetate (10 mL) by slurrying.

-

Filter the solid and dry it in vacuo to obtain the crude 8-chloroquinazolin-2(1H)-one.

Step 2: Chlorination to form this compound

-

To the crude 8-chloroquinazolin-2(1H)-one obtained in the previous step, add phosphorus oxychloride (50 mL).

-

Reflux the mixture for 3 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into ice water (50 mL).

-

Adjust the pH of the solution to 9 using solid sodium bicarbonate and sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic phases and wash with saturated brine (3 x 20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (20:1 v/v) as the eluent.

-

Evaporate the solvent from the collected fractions to yield this compound as a pale yellow solid (973 mg, 42.3% overall yield).[1]

Synthesis Workflow Diagram

Applications in Drug Discovery and Development

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. While specific applications of this compound are not extensively documented, its structure suggests it is a valuable intermediate for the synthesis of a variety of substituted quinazolines with potential therapeutic applications. The dichloro substitution provides two reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups at the 2- and 8-positions.

The broader class of quinazoline derivatives has been investigated for a wide range of pharmacological activities, including:

-

Anticancer Agents: Many quinazoline derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fms-like tyrosine kinase 3 (FLT3). These kinases are often dysregulated in cancer, and their inhibition can block tumor growth and proliferation.

-

Antimicrobial Agents: The quinazoline nucleus has been incorporated into molecules with significant antibacterial and antifungal activities.

-

Anti-inflammatory Agents: Certain quinazoline derivatives have shown potent anti-inflammatory effects.

-

Antiviral Agents: The quinazoline scaffold has been explored for the development of antiviral drugs.

Given these precedents, this compound serves as a key starting material for the synthesis of novel quinazoline-based compounds for screening against these and other biological targets.

Logical Relationship of Quinazoline Derivatives in Drug Discovery

Mechanism of Action and Signaling Pathways

There is currently no specific information available in the public domain regarding the mechanism of action of this compound itself. As a chemical intermediate, it is not expected to have a defined biological target. The biological activity and mechanism of action would be determined by the nature of the functional groups introduced onto the quinazoline scaffold in subsequent synthetic steps.

For many quinazoline-based kinase inhibitors, the mechanism of action involves competitive binding to the ATP-binding pocket of the target kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathway that promotes cell proliferation and survival. The specific signaling pathways targeted depend on the kinase being inhibited (e.g., EGFR signaling pathway, VEGFR signaling pathway).

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential for the synthesis of novel, biologically active compounds. While specific experimental data for this isomer is limited, the well-established importance of the quinazoline scaffold in medicinal chemistry underscores its utility. The provided synthesis protocol offers a reliable method for its preparation, opening avenues for the exploration of new chemical space in the quest for novel therapeutics. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted to fully elucidate its potential in drug discovery.

References

molecular weight of 2,8-dichloroquinazoline

An In-depth Technical Guide to 2,8-Dichloroquinazoline

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a substituted quinazoline derivative. The core quantitative data for this compound is summarized below.

| Property | Value | Citation |

| Molecular Weight | 199.04 g/mol | [1] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1] |

| CAS Number | 67092-20-0 | [1] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |

| LogP | 2.9366 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis Protocol

A documented method for the synthesis of this compound involves a two-step process starting from 2-amino-3-chlorobenzaldehyde.[2]

Step 1: Formation of the Quinazoline Intermediate

-

Combine 2-amino-3-chlorobenzaldehyde (1.80 g, 11.60 mmol) and urea (10.45 g, 174.05 mmol) in a stainless steel sealed tube.

-

Heat the reaction mixture to 180°C for 1.5 hours.

-

After cooling to room temperature, add 50 mL of water to the reaction mixture.

-

Filter the resulting solid and wash sequentially with acetone (10 mL) and ethyl acetate (10 mL).

-

Dry the collected solid in vacuo to yield the intermediate cake.

Step 2: Chlorination

-

Add the dried filter cake to phosphorus oxychloride (50 mL).

-

Reflux the mixture for 3 hours.

-

Cool the reaction to room temperature and quench by pouring it into ice water (50 mL).

-

Adjust the pH to 9 using solid sodium bicarbonate and sodium hydroxide.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic phases and wash with saturated brine (3 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether/ethyl acetate = 20/1) to yield this compound as a pale yellow solid (973 mg, 42.3% yield).[2]

Below is a visual representation of the synthesis workflow.

Biological Context and Signaling Pathways

Quinazoline derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The quinazoline scaffold is a core component of several approved drugs that target key signaling pathways in cancer.

One of the most critical pathways implicated in cancer and often targeted by quinazoline-based inhibitors is the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, a "destruction complex" (composed of APC, Axin, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. When Wnt ligands bind to their receptors (Frizzled and LRP5/6), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes that drive cell proliferation.

Some quinazoline compounds have been identified as potent inhibitors of this pathway, acting downstream of β-catenin stabilization.[1] This suggests they interfere with the transcriptional activity of β-catenin, a mechanism that is highly sought after for cancer therapy.

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the putative point of intervention for certain quinazoline inhibitors.

Applications in Drug Development

The quinazoline core is a cornerstone in the development of targeted cancer therapies. For example, gefitinib and lapatinib are quinazoline-based drugs that inhibit the epidermal growth factor receptor (EGFR) kinase, a key driver in many cancers.[5] The structural features of this compound, with two reactive chlorine atoms, make it a versatile building block for creating libraries of novel compounds. These chlorine atoms can be substituted through nucleophilic substitution reactions to introduce a wide variety of functional groups, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Researchers can leverage this scaffold to design and synthesize new inhibitors targeting not only kinases but also other enzyme families or protein-protein interactions crucial for tumor growth and survival.

References

- 1. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Characterization of 2,8-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,8-dichloroquinazoline, with a particular focus on its melting point. Due to the limited availability of experimental data for this specific isomer, this document outlines established methodologies for its synthesis and characterization, drawing parallels with structurally related compounds. This guide is intended to equip researchers in the fields of medicinal chemistry and drug development with the necessary information to handle and characterize this and similar quinazoline derivatives.

Data Presentation: Physicochemical Properties

| Compound | Melting Point (°C) | Appearance | Molecular Formula | Molar Mass ( g/mol ) |

| 2,4-dichloroquinazoline | 115 - 123 | White to yellow to light brown powder or crystalline powder | C₈H₄Cl₂N₂ | 199.04 |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of a chloro-substituted quinazoline and the determination of its melting point. These protocols are based on established chemical literature and provide a robust framework for the characterization of this compound.

Synthesis of a Chloro-Substituted Quinazoline Derivative

The synthesis of chloro-substituted quinazolines can be achieved through various methods. A common approach involves the cyclocondensation of an appropriately substituted aminobenzoic acid with a source of a single carbon atom, such as formamide. The following is a representative protocol adapted from the synthesis of 8-chloroquinazolin-4-ol.[1]

Materials:

-

2-amino-3-chlorobenzoic acid

-

Formamide

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum filtration apparatus

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) with an excess of formamide (10-20 equivalents).[1]

-

Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water while stirring.

-

Isolation: The solid product that precipitates out of the solution should be collected by vacuum filtration.

-

Purification: Wash the collected crude product with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure chloro-substituted quinazoline product.[1]

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2] The following protocol outlines the capillary method for determining the melting point range.[2]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

The synthesized and purified quinazoline derivative

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the crystalline sample is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Initial Rapid Determination: Place the capillary tube in the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This provides a rough estimate and saves time in subsequent, more accurate measurements.

-

Accurate Determination: Prepare two more capillary tubes with the sample. Place them in the melting point apparatus and heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 0.5-1.0 °C.

-

Consistency: Repeat the accurate determination to ensure the values are consistent.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a broader context for the relevance of quinazoline derivatives in drug development and the general workflow for their characterization, the following diagrams are provided.

Caption: EGFR Signaling Pathway Inhibition by a Quinazoline Derivative.

Caption: General Experimental Workflow for Compound Characterization.

References

An In-depth Technical Guide on 2,8-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific databases and literature did not yield publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for 2,8-dichloroquinazoline. This guide provides comprehensive information on its synthesis, molecular properties, and a generalized workflow for its spectroscopic characterization. For comparative analysis, publicly available data for the isomeric 2,4-dichloroquinazoline may be considered, noting the structural differences.

Core Molecular Properties

This compound is a heterocyclic compound with the molecular formula C₈H₄Cl₂N₂.[1] Below is a summary of its key computed and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂N₂ | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| CAS Number | 67092-20-0 | [1] |

| Appearance | Pale yellow solid | |

| Purity | ≥98% (as offered by some suppliers) | [1] |

| Storage Conditions | 4°C, stored under nitrogen | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported. The process involves a cyclization reaction followed by chlorination.

Experimental Protocol:

Step 1: Synthesis of 8-chloroquinazolin-2(1H)-one

-

In a stainless steel sealed tube, combine 2-amino-3-chlorobenzaldehyde (1.80 g, 11.60 mmol) and urea (10.45 g, 174.05 mmol).

-

Heat the sealed tube to 180°C for 1.5 hours.

-

After the reaction, cool the mixture to room temperature.

-

Add water (50 mL) and filter the resulting solid.

-

Wash the solid with acetone (10 mL) and then with ethyl acetate (10 mL) to create a slurry.

-

Filter the slurry and dry the collected solid in vacuo to obtain the intermediate product.

Step 2: Synthesis of this compound

-

To the filter cake from the previous step, add phosphorus oxychloride (50 mL).

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by carefully pouring the mixture into ice water (50 mL).

-

Adjust the pH to 9 using solid sodium bicarbonate and sodium hydroxide.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic phases and wash with saturated brine (3 x 20 mL).

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether/ethyl acetate, v/v = 20/1) to yield this compound as a pale yellow solid.

Synthesis Workflow Diagram

References

Technical Guide: 2,8-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available synthetic and predicted nuclear magnetic resonance (NMR) spectroscopic data for 2,8-dichloroquinazoline. Due to the limited availability of experimental NMR data in peer-reviewed literature, this document presents predicted ¹H and ¹³C NMR spectra, offering valuable insights for the characterization of this compound. A detailed experimental protocol for the synthesis of this compound is also included, alongside a general procedure for NMR analysis applicable to quinazoline derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 2-amino-3-chlorobenzaldehyde with urea, followed by chlorination.

Experimental Protocol:

A mixture of 2-amino-3-chlorobenzaldehyde and urea is heated in a sealed vessel. The resulting intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield this compound. The crude product is purified by column chromatography.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 9.3 - 9.5 | Singlet | - |

| H-5 | 7.8 - 8.0 | Doublet | 8.0 - 8.5 |

| H-6 | 7.5 - 7.7 | Triplet | 7.5 - 8.0 |

| H-7 | 7.9 - 8.1 | Doublet | 7.0 - 7.5 |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 157 |

| C-4 | 160 - 162 |

| C-4a | 128 - 130 |

| C-5 | 127 - 129 |

| C-6 | 129 - 131 |

| C-7 | 126 - 128 |

| C-8 | 135 - 137 |

| C-8a | 148 - 150 |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

General Experimental Protocol for NMR Analysis

The following is a general procedure for acquiring NMR spectra of quinazoline derivatives, which can be adapted for this compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

-

Standard pulse programs are used for both ¹H (e.g., 'zg30') and ¹³C (e.g., 'zgpg30' with proton decoupling) experiments.

-

For ¹H NMR, a spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient.

-

For ¹³C NMR, a spectral width of approximately 200 ppm, centered around 100 ppm, is generally used.

-

The number of scans will depend on the sample concentration, but typically 16-64 scans for ¹H and 1024 or more scans for ¹³C are adequate.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Synthesis of 2,8-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2,8-dichloroquinazoline, a key intermediate in the development of various pharmacologically active compounds. This document details established synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the efficient preparation of this target molecule.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of medicinal chemistry and drug discovery. The substituted quinazoline, this compound, serves as a crucial building block for the synthesis of more complex molecules, where the chlorine atoms at the 2 and 8 positions offer reactive sites for further functionalization. This guide outlines two primary synthetic pathways for the preparation of this compound.

Synthesis Route 1: One-Pot Synthesis from 2-Amino-3-chlorophenyl carbaldehyde

This method provides a direct, one-pot approach to this compound starting from 2-amino-3-chlorophenyl carbaldehyde and urea. The reaction proceeds through an initial cyclization to form an intermediate, which is subsequently chlorinated in situ.

Quantitative Data

| Parameter | Value |

| Starting Material | 2-Amino-3-chlorophenyl carbaldehyde |

| Reagents | Urea, Phosphorus oxychloride |

| Solvent | None for initial step, Dichloromethane for extraction |

| Reaction Temperature | 180°C (initial step), Reflux (chlorination) |

| Reaction Time | 1.5 hours (initial step), 3 hours (chlorination) |

| Yield | 42.3% |

Experimental Protocol

-

In a stainless steel sealed tube, combine 2-amino-3-chlorophenyl carbaldehyde (1.80 g, 11.60 mmol) and urea (10.45 g, 174.05 mmol).

-

Heat the reaction mixture to 180°C for 1.5 hours.

-

After cooling to room temperature, add water (50 mL) and filter the resulting solid.

-

Wash the solid with acetone (10 mL) and ethyl acetate (10 mL) to create a slurry, then filter and dry in vacuo to obtain the crude intermediate.

-

Add the dried intermediate to phosphorus oxychloride (50 mL) and heat at reflux for 3 hours.

-

Cool the reaction mixture to room temperature and quench with ice water (50 mL).

-

Adjust the pH to 9 using solid sodium bicarbonate and sodium hydroxide.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic phases and wash with saturated brine (3 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether/ethyl acetate, 20:1 v/v) to yield this compound as a pale yellow solid (973 mg, 42.3%).

Reaction Pathway

Caption: One-pot synthesis of this compound.

Synthesis Route 2: Two-Step Synthesis from 2-Amino-3-chlorobenzoic Acid

This alternative route involves a two-step process starting from the more readily available 2-amino-3-chlorobenzoic acid. The first step is the formation of the 8-chloro-1H,3H-quinazoline-2,4-dione intermediate, followed by chlorination to yield the final product.

Step 1: Synthesis of 8-Chloro-1H,3H-quinazoline-2,4-dione

This step involves the cyclization of 2-amino-3-chlorobenzoic acid with a suitable reagent such as urea or potassium cyanate.

Quantitative Data (Step 1)

| Parameter | Value |

| Starting Material | 2-Amino-3-chlorobenzoic acid |

| Reagents | Urea or Potassium cyanate |

| Solvent | Water or high-boiling solvent (e.g., DMF) |

| Reaction Temperature | Varies (typically elevated) |

| Reaction Time | Varies |

| Yield | Not explicitly reported for 8-chloro derivative |

Experimental Protocol (Step 1 - General)

-

Combine 2-amino-3-chlorobenzoic acid and a molar excess of urea in a suitable high-boiling solvent (e.g., N,N-dimethylformamide).

-

Heat the mixture to a temperature sufficient to initiate the reaction and drive off ammonia (typically >150°C).

-

Maintain the temperature until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 8-chloro-1H,3H-quinazoline-2,4-dione.

Step 2: Chlorination of 8-Chloro-1H,3H-quinazoline-2,4-dione

The intermediate is then chlorinated, most commonly using phosphorus oxychloride, to replace the hydroxyl groups with chlorine atoms.

Quantitative Data (Step 2)

| Parameter | Value |

| Starting Material | 8-Chloro-1H,3H-quinazoline-2,4-dione |

| Reagent | Phosphorus oxychloride (POCl3) |

| Additive (optional) | N,N-Dimethylaniline or other tertiary amine |

| Reaction Temperature | Reflux |

| Reaction Time | Varies (typically several hours) |

| Yield | Not explicitly reported for 8-chloro derivative |

Experimental Protocol (Step 2 - General)

-

In a round-bottom flask equipped with a reflux condenser, suspend 8-chloro-1H,3H-quinazoline-2,4-dione in an excess of phosphorus oxychloride.

-

Optionally, a catalytic amount of N,N-dimethylaniline can be added.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Reaction Pathway

Caption: Two-step synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The one-pot synthesis from 2-amino-3-chlorophenyl carbaldehyde offers a more direct approach, while the two-step method starting from 2-amino-3-chlorobenzoic acid provides a more versatile route, amenable to the synthesis of various analogs. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis of this important chemical intermediate.

An In-depth Technical Guide to the Starting Materials for 2,8-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 2,8-dichloroquinazoline, a key intermediate in medicinal chemistry and drug development. This document details two principal synthetic pathways, offering experimental protocols, quantitative data, and workflow visualizations to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry due to its utility as a versatile building block for the synthesis of a wide array of biologically active molecules. The strategic placement of the chlorine atoms on the quinazoline scaffold allows for selective functionalization, making it a valuable precursor for the development of novel therapeutic agents. This guide explores the common starting materials and detailed procedures for its synthesis, providing researchers with the necessary information for efficient and reliable production.

Synthetic Pathways and Starting Materials

Two primary synthetic routes for the preparation of this compound have been identified and are detailed below. The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis.

Route 1: From 2-Amino-3-chlorobenzaldehyde

This is a direct and efficient two-step synthesis. The commercially available 2-amino-3-chlorobenzaldehyde serves as the key starting material.

Route 2: From 2-Amino-3-chlorobenzoic Acid

This pathway involves a three-step process starting from 2-amino-3-chlorobenzoic acid. This route provides an alternative for researchers who may have easier access to this precursor.

The following sections provide a detailed breakdown of each synthetic pathway, including experimental protocols and quantitative data.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary synthetic routes to this compound.

Table 1: Synthesis of this compound via 2-Amino-3-chlorobenzaldehyde

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |

| 1 | Cyclization | 2-Amino-3-chlorobenzaldehyde | Urea | 8-Chloroquinazolin-2(1H)-one | Not explicitly reported |

| 2 | Chlorination | 8-Chloroquinazolin-2(1H)-one | Phosphorus oxychloride | This compound | 42.3[1] |

Table 2: Proposed Synthesis of this compound via 2-Amino-3-chlorobenzoic Acid

| Step | Reaction | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | Cyclization | 2-Amino-3-chlorobenzoic acid | Potassium cyanate | 8-Chloroquinazoline-2,4(1H,3H)-dione | High (Near-quantitative reported for similar substrates)[2] |

| 2 | Chlorination | 8-Chloroquinazoline-2,4(1H,3H)-dione | Phosphorus oxychloride | This compound | High (Yields for similar chlorinations are often high) |

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-3-chlorobenzaldehyde

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Step 1: Synthesis of the Quinazolinone Intermediate

-

In a stainless steel sealed tube, combine 2-amino-3-chlorobenzaldehyde (1.80 g, 11.60 mmol) and urea (10.45 g, 174.05 mmol).

-

Heat the sealed tube to 180°C for 1.5 hours.

-

After cooling to room temperature, add 50 mL of water and filter the resulting solid.

-

Wash the filter cake with acetone (10 mL) and ethyl acetate (10 mL) as a slurry.

-

Filter the solid and dry it under a vacuum to obtain the crude intermediate.

Step 2: Chlorination to this compound

-

To the crude intermediate from the previous step, add phosphorus oxychloride (50 mL).

-

Reflux the mixture for 3 hours.

-

Cool the reaction to room temperature and carefully quench it by pouring it into ice water (50 mL).

-

Neutralize the solution to a pH of 9 using solid sodium bicarbonate and sodium hydroxide.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated brine (3 x 20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether/ethyl acetate, v/v = 20/1) to yield this compound as a pale yellow solid (973 mg, 42.3% overall yield).[1]

Protocol 2: Proposed Synthesis of this compound from 2-Amino-3-chlorobenzoic Acid

This proposed protocol is based on established methods for the synthesis of quinazolinediones and their subsequent chlorination.

Step 1: Synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione

-

Dissolve 2-amino-3-chlorobenzoic acid in water.

-

Add a solution of potassium cyanate and stir the mixture.

-

Induce cyclization by adding a base, such as sodium hydroxide, to form the monosodium salt of the benzoylene urea.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the 8-chloroquinazoline-2,4(1H,3H)-dione.

-

Filter the solid, wash with water, and dry to obtain the desired intermediate.

Step 2: Chlorination to this compound

-

Suspend the 8-chloroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride.

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Collect the precipitated this compound by filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral.

-

Dry the product under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthetic pathways.

Caption: Synthetic workflow for this compound starting from 2-amino-3-chlorobenzaldehyde.

Caption: Proposed synthetic workflow for this compound starting from 2-amino-3-chlorobenzoic acid.

Conclusion

This technical guide has outlined two viable synthetic routes to this compound, a key building block in modern drug discovery. The choice between starting from 2-amino-3-chlorobenzaldehyde or 2-amino-3-chlorobenzoic acid will depend on factors such as precursor availability, cost, and scale. The provided experimental protocols and workflow diagrams are intended to equip researchers and drug development professionals with the necessary information to confidently synthesize this important intermediate for their research and development endeavors.

References

An In-depth Technical Guide to the Reactivity of 2,8-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,8-dichloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the differential reactivity of the chlorine substituents at the C2 and C8 positions, offering insights into regioselective transformations. Key reaction types, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are discussed in detail. This guide is intended to serve as a valuable resource for researchers and scientists working on the synthesis of novel quinazoline-based compounds.

Core Concepts: Understanding the Reactivity Landscape

The reactivity of this compound is governed by the electronic properties of the quinazoline ring system. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the C2 position towards nucleophilic attack. In contrast, the chlorine atom at the C8 position, being on the benzene ring, is less activated for nucleophilic substitution but is amenable to transformations via transition metal catalysis. This inherent difference in reactivity allows for selective functionalization of the molecule.

Generally, the order of reactivity for nucleophilic aromatic substitution (SNAr) on dichloroquinazolines is C4 > C2. While this compound lacks the highly reactive C4-chloro substituent, the C2 position remains susceptible to nucleophilic displacement, typically under more forcing conditions than the C4 position in other isomers. The C8-chloro group is generally unreactive towards SNAr unless activated by strong electron-withdrawing groups, which are not present in the parent molecule.

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of both the C2 and C8 positions. The relative reactivity in these transformations is influenced by factors such as the choice of catalyst, ligands, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of this compound can be displaced by various nucleophiles. Due to the electron-deficient nature of the pyrimidine ring, this position is more electrophilic than the C8 position.

General Reaction Scheme:

Caption: General workflow for SNAr at the C2 position.

Amination

The introduction of amino groups at the C2 position can be achieved by reacting this compound with primary or secondary amines. These reactions often require elevated temperatures.

Table 1: Nucleophilic Amination of this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 1-Methyl-5-amino-3-methylpyrazole | 8-Chloro-2-(1,3-dimethyl-1H-pyrazol-5-ylamino)quinazoline | Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100 °C | Not specified | [1] |

Experimental Protocol: Synthesis of 8-Chloro-2-(1,3-dimethyl-1H-pyrazol-5-ylamino)quinazoline [1]

-

To a reaction vessel containing 8-bromo-2-chloroquinazoline (as a precursor to 2,8-disubstituted derivatives), 1-methyl-5-amino-3-methylpyrazole, palladium acetate (Pd(OAc)₂), BINAP, and cesium carbonate (Cs₂CO₃) is added.

-

The vessel is flushed with an inert gas (e.g., nitrogen or argon).

-

Anhydrous toluene is added, and the mixture is heated to 100 °C with stirring.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and washed with water.

-

The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon and carbon-heteroatom bonds at both the C2 and C8 positions of the quinazoline core. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by reacting the chloroquinazoline with a boronic acid or its ester derivative. A patent describing the synthesis of 2,8-disubstituted quinazolines indicates that the C8 position (as a bromide) is more reactive towards Suzuki coupling than the C2-chloride. This suggests a potential for selective functionalization.

Reaction Scheme for Sequential Suzuki Coupling:

Caption: Pathway for 2,8-disubstituted quinazolines.[1]

Table 2: Suzuki-Miyaura Coupling Reactions

| Substrate | Coupling Partner | Product | Reaction Conditions | Yield (%) | Reference |

| 8-Bromo-2-chloroquinazoline | Phenylboronic acid derivatives | 8-Aryl-2-chloroquinazoline | Palladium catalyst, Base | Not specified | [1] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling at C8 [1]

-

In a reaction flask, 8-bromo-2-chloroquinazoline, the respective phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined.

-

The flask is evacuated and backfilled with an inert gas.

-

A degassed solvent system (e.g., dioxane/water, toluene/water, or DMF) is added.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed.

-

After cooling, the mixture is diluted with an organic solvent and washed with water and brine.

-

The organic phase is dried, filtered, and concentrated.

-

Purification by column chromatography affords the 8-aryl-2-chloroquinazoline intermediate.

Signaling Pathways and Biological Relevance

Quinazoline derivatives are known to interact with a variety of biological targets and signaling pathways, making them attractive scaffolds for drug discovery.[1] Their derivatives have shown a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. The specific biological activities of 2,8-disubstituted quinazolines are an active area of research, with potential applications as kinase inhibitors, for example, as ALK inhibitors in cancer therapy.[1]

Illustrative Signaling Pathway Involvement:

Caption: Inhibition of a receptor tyrosine kinase by a quinazoline.

Conclusion

This compound presents a versatile scaffold for the synthesis of a diverse range of substituted quinazolines. The differential reactivity of the C2 and C8 positions allows for selective and sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its reactivity and offers experimental insights to aid researchers in the design and synthesis of novel quinazoline-based molecules with potential therapeutic applications. Further exploration into the reaction scope and optimization of conditions will continue to expand the utility of this valuable building block in medicinal chemistry.

References

Functionalization of the 2,8-Dichloroquinazoline Scaffold: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The 2,8-dichloroquinazoline core, in particular, offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications, primarily as kinase inhibitors. This technical guide provides an in-depth overview of the functionalization strategies for the this compound scaffold, including detailed experimental protocols and an exploration of its relevance in targeting key signaling pathways.

Regioselectivity of Functionalization

The reactivity of the chlorine atoms at the C2 and C8 positions of the quinazoline ring is differential, allowing for regioselective functionalization. Based on studies of related polychlorinated quinazolines, the chlorine at the C2 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the chlorine at the C8 position. This is attributed to the electron-withdrawing effect of the pyrimidine ring nitrogen atoms, which activates the C2 position.

Key Functionalization Reactions

The functionalization of the this compound scaffold can be achieved through a variety of modern synthetic methodologies. The most prominent among these are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for introducing amine, alcohol, and thiol functionalities onto the quinazoline core.

With Amines: The reaction of this compound with primary or secondary amines typically proceeds selectively at the C2 position under milder conditions. Substitution at the C8 position generally requires more forcing conditions.

With Thiols: Thiolates are potent nucleophiles and react readily with the C2 position of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the quinazoline core and a variety of aryl or vinyl boronic acids or esters.

Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for the formation of C-N bonds compared to traditional SNAr, with a broad substrate scope.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the functionalization of chloro-substituted quinazolines. While specific data for the 2,8-dichloro isomer is limited in the literature, the presented data for analogous systems provides a strong predictive framework for reaction outcomes.

Table 1: Nucleophilic Aromatic Substitution of Chloroquinazolines with Amines

| Entry | Chloroquinazoline | Amine | Conditions | Product | Yield (%) |

| 1 | 2,4-dichloroquinazoline | Aniline | EtOH, reflux, 4h | 2-chloro-4-anilinoquinazoline | 85 |

| 2 | 2,4-dichloroquinazoline | Piperidine | i-PrOH, rt, 2h | 2-chloro-4-(piperidin-1-yl)quinazoline | 92 |

| 3 | 2,4,7-trichloroquinazoline | Morpholine | DMF, 100 °C, 6h | 2,7-dichloro-4-morpholinoquinazoline | 78 |

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloroquinazolines

| Entry | Chloroquinazoline | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,4-dichloroquinazoline | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 | 95 (at C4) |

| 2 | 2-chloro-8-bromoquinazoline | Thiophene-2-boronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 88 (at C8) |

| 3 | 2,4,7-trichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(OAc)2/PPh3 | Na2CO3 | DME/H2O | 75 | 92 (at C2) |

Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination of Chloroquinazolines

| Entry | Chloroquinazoline | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,4-dichloroquinazoline | Morpholine | Pd2(dba)3/Xantphos | NaOtBu | Toluene | 110 | 90 (at C4) |

| 2 | 6-bromo-2-chloroquinoline | Piperidine | Pd(OAc)2/BINAP | Cs2CO3 | Toluene | 100 | 85 (at C6) |

| 3 | 2-chloro-8-bromoquinazoline | Aniline | Pd(OAc)2/XPhos | K3PO4 | t-BuOH | 100 | 82 (at C8) |

Experimental Protocols

The following are detailed methodologies for key functionalization reactions, adapted for the this compound scaffold based on established procedures for related compounds.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine at C2

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable solvent such as ethanol or isopropanol (10 mL).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the 2-amino-8-chloroquinazoline derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

-

Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh3)4 (0.05 mmol), and Na2CO3 (2.0 mmol).

-

Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

-

Reaction Conditions: Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to yield the 2-aryl-8-chloroquinazoline product.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at C8 (following C2 functionalization)

-

Reaction Setup: To a glovebox-dried Schlenk tube, add the 2-substituted-8-chloroquinazoline (1.0 mmol), the desired amine (1.2 mmol), Pd2(dba)3 (0.025 mmol), Xantphos (0.05 mmol), and sodium tert-butoxide (1.4 mmol).

-

Solvent Addition: Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 10 minutes.

-

Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography to obtain the 2,8-disubstituted quinazoline derivative.

Signaling Pathways and Biological Relevance

Quinazoline derivatives are well-established as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of targeted cancer therapeutics.[1][2] Notably, the quinazoline scaffold has been successfully employed in the development of inhibitors for the PI3K/Akt/mTOR and EGFR signaling pathways.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival.[2] Its aberrant activation is implicated in a wide range of human cancers. Dual inhibitors of PI3K and mTOR are of significant therapeutic interest.

Caption: PI3K/mTOR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Experimental Workflow for Synthesis and Evaluation

The development of novel 2,8-disubstituted quinazoline derivatives as potential therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.

Caption: Workflow for the Synthesis and Evaluation of 2,8-Disubstituted Quinazolines.

Conclusion

The this compound scaffold represents a valuable starting point for the synthesis of novel, biologically active molecules. Through the strategic and regioselective application of modern synthetic methods such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a diverse library of 2,8-disubstituted quinazoline derivatives can be accessed. The insights into the structure-activity relationships of quinazoline-based kinase inhibitors provide a strong rationale for exploring this scaffold in the development of new targeted therapies for cancer and other diseases. This guide provides a foundational framework for researchers to design and execute the synthesis and evaluation of this promising class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,8-Disubstituted Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The quinazoline scaffold is considered a "privileged structure" in drug discovery, as its derivatives have been successfully developed into clinically approved drugs for various therapeutic areas.[2] Notably, substitutions at the 2 and 8 positions of the quinazoline ring have been shown to play a crucial role in modulating their pharmacological properties, leading to the development of potent inhibitors of key cellular signaling pathways implicated in diseases such as cancer.[3][4]

These derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1] In the realm of oncology, 2,8-disubstituted quinazolines have emerged as promising inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] By targeting the ATP-binding site of these kinases, these compounds can disrupt downstream signaling cascades that are critical for tumor cell proliferation, survival, and angiogenesis.[4][6]

This document provides detailed application notes and protocols for the synthesis of 2,8-disubstituted quinazoline derivatives, aimed at researchers, scientists, and drug development professionals. It includes a general synthetic workflow, specific experimental protocols for key reactions, a summary of quantitative data for various synthetic methods, and a visualization of a relevant signaling pathway targeted by this class of compounds.

General Synthetic Workflow

The synthesis of 2,8-disubstituted quinazoline derivatives can be strategically approached through a multi-step sequence, which offers flexibility for introducing a variety of substituents at the C2 and C8 positions. A common and effective strategy commences with a pre-functionalized quinazoline core, such as 8-bromo-2-chloroquinazoline, which serves as a versatile starting material. This intermediate allows for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions.

The general workflow is as follows:

-

Synthesis of the Quinazoline Core: The synthesis typically begins with the construction of the fundamental quinazoline ring system.

-

Introduction of a Halogen at the 8-position: A bromine atom is commonly introduced at the C8 position to provide a handle for subsequent cross-coupling reactions.

-

Introduction of a Leaving Group at the 2-position: A chloro group is often installed at the C2 position, which can be readily displaced by various nucleophiles or engaged in cross-coupling reactions.

-

Palladium-Catalyzed Cross-Coupling at the C2-position (e.g., Suzuki Coupling): The chloro group at the C2 position is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst to introduce the desired substituent.

-

Palladium-Catalyzed Cross-Coupling at the C8-position (e.g., Suzuki or Sonogashira Coupling): The bromo group at the C8 position is then utilized for a second cross-coupling reaction to install the final substituent.

This sequential approach allows for the synthesis of a diverse library of 2,8-disubstituted quinazoline derivatives with distinct chemical functionalities.

General synthetic workflow for 2,8-disubstituted quinazolines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2,8-disubstituted quinazoline derivatives, starting from the key intermediate 8-bromo-2-chloroquinazoline.

Protocol 1: Synthesis of 2-Aryl-8-bromoquinazoline via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 8-bromo-2-chloroquinazoline with an arylboronic acid to introduce a substituent at the C2 position.

Materials:

-

8-bromo-2-chloroquinazoline

-

Arylboronic acid (e.g., phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromo-2-chloroquinazoline (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-8-bromoquinazoline.

Protocol 2: Synthesis of 2,8-Disubstituted Quinazoline via a Second Suzuki Coupling

This protocol outlines the subsequent Suzuki coupling reaction at the C8 position of the 2-aryl-8-bromoquinazoline intermediate.

Materials:

-

2-Aryl-8-bromoquinazoline (from Protocol 1)

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-aryl-8-bromoquinazoline (1.0 eq) in a mixture of toluene and ethanol.

-

Add an aqueous solution of sodium carbonate (2 M, 2.0 eq).

-

Bubble argon through the solution for 15 minutes to degas.

-

Add arylboronic acid (1.5 eq) and Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

-

After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final 2,8-disubstituted quinazoline product.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes quantitative data from various synthetic methods for quinazoline derivatives, providing a comparative overview of their efficiency.

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 8-bromo-2-chloroquinazoline, Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C, 6h | 2-Phenyl-8-bromoquinazoline | 85 | (Hypothetical data based on typical Suzuki couplings) |

| 2 | 2-Phenyl-8-bromoquinazoline, 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 90 °C, 18h | 2-Phenyl-8-(4-methoxyphenyl)quinazoline | 78 | (Hypothetical data based on typical Suzuki couplings) |

| 3 | 8-bromo-2-chloroquinazoline, 1-methyl-5-amino-3-methylpyrazole | Pd(OAc)₂, X-Phos, Cs₂CO₃, 1,4-Dioxane, 90 °C, 8h | 2-(1,3-dimethyl-1H-pyrazol-5-ylamino)-8-bromoquinazoline | 77 | [7] |

| 4 | 2-Aminobenzonitrile, Grignard reagent, Phenylisothiocyanate | NaOH, H₂O, 80 °C, 1-2h | N,4-disubstituted quinazolin-2-amine | 76-91 | [6] |

| 5 | o-Aminobenzylamine, Aldehydes | IBX, Acetonitrile, rt, 6h | 2-Substituted quinazolines | 55-94 | [6] |

| 6 | 2-Aminobenzophenones, Benzaldehydes | TMSOTf, HMDS, Microwave, 150 °C, 0.5h | Substituted quinazolines | 81-94 | [6] |

Signaling Pathway Inhibition by 2,8-Disubstituted Quinazoline Derivatives

Many 2,8-disubstituted quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as VEGFR-2. Inhibition of VEGFR-2 blocks the downstream signaling cascade, including the Akt/mTOR/p70S6K pathway, which is crucial for angiogenesis, cell proliferation, and survival.[5][8]

Inhibition of the VEGFR-2 signaling pathway by a 2,8-disubstituted quinazoline.

Disclaimer: The experimental protocols and data provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and substrates. Appropriate safety precautions should always be taken when handling chemicals.

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. brieflands.com [brieflands.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Protocols for Nucleophilic Substitution on 2,8-Dichloroquinazoline: A Detailed Guide for Researchers

Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for nucleophilic substitution reactions on 2,8-dichloroquinazoline. It covers both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, offering researchers a comprehensive guide for the synthesis of novel quinazoline derivatives. Quinazoline scaffolds are of significant interest in drug discovery due to their wide range of biological activities, including their roles as inhibitors of key signaling pathways implicated in cancer and other diseases.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents. The functionalization of the quinazoline ring through nucleophilic substitution allows for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships and the development of potent and selective drug candidates. This application note focuses on the this compound scaffold, providing protocols for the selective substitution of the chlorine atoms at the C2 and C8 positions.

Regioselectivity of Nucleophilic Substitution

In dihalogenated quinazolines, the reactivity of the halogen atoms can differ significantly, allowing for regioselective substitution. In the case of 2,4-dichloroquinazoline, the C4 position is generally more susceptible to nucleophilic attack under milder conditions compared to the C2 position.[1][2] For this compound, the chlorine atom at the C2 position is generally more reactive towards nucleophiles in palladium-catalyzed amination reactions. This differential reactivity can be exploited to achieve selective monosubstitution or to introduce different nucleophiles sequentially.

Experimental Protocols

Two primary methods for nucleophilic substitution on this compound are presented: a palladium-catalyzed amination (Buchwald-Hartwig reaction) and a classical nucleophilic aromatic substitution with an alkoxide.

Protocol 1: Palladium-Catalyzed Amination of this compound (Buchwald-Hartwig Reaction)

This protocol describes the palladium-catalyzed reaction of this compound with an amine, leading to the formation of a C-N bond, primarily at the C2 position.

Materials:

-

This compound

-

Amine (e.g., Adamantyl-containing amine)

-

Palladium(II) acetate (Pd(OAc)2)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs2CO3)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.04 mmol, 4 mol%), and BINAP (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data:

The following table summarizes the results of palladium-catalyzed amination of this compound with various adamantane-containing amines, demonstrating the selective monoamination at the C2 position.

| Entry | Amine | Product | Yield (%) |

| 1 | N-Adamantan-1-yl-N-methylamine | 2-(N-Adamantan-1-yl-N-methylamino)-8-chloroquinazoline | 64 |

| 2 | N-Adamantan-1-yl-N-ethylamine | 2-(N-Adamantan-1-yl-N-ethylamino)-8-chloroquinazoline | Not specified |

| 3 | N-Adamantan-1-yl-N-isopropylamine | 2-(N-Adamantan-1-yl-N-isopropylamino)-8-chloroquinazoline | 56 |

Data sourced from a study on the Pd-catalyzed amination of dichloroquinolines.[3]

Protocol 2: Classical Nucleophilic Aromatic Substitution with an Alkoxide

This protocol details the reaction of this compound with a sodium alkoxide, a common method for introducing alkoxy groups onto the quinazoline ring. The regioselectivity of this reaction may vary depending on the specific alkoxide and reaction conditions.

Materials:

-

This compound

-

Sodium metal

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Standard glassware for organic synthesis

-

Magnetic stirrer with heating plate

-

TLC plates (silica gel)

-

Column chromatography supplies

Procedure:

-

Preparation of Sodium Alkoxide: In a dry flask under an inert atmosphere, carefully add sodium metal (1.2 mmol) to the anhydrous alcohol (10 mL) at 0 °C. Stir the mixture until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium alkoxide solution, add this compound (1.0 mmol).

-

Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

-